molecular formula C23H23N3O2 B7544085 N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide

N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide

Cat. No.: B7544085
M. Wt: 373.4 g/mol
InChI Key: NEBYFTRKPVMYBW-UHFFFAOYSA-N
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Description

N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Properties

IUPAC Name

N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-3-25(20-14-8-10-17-9-4-5-11-18(17)20)22(28)15-26-21-13-7-6-12-19(21)24-23(26)16(2)27/h4-14,16,27H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBYFTRKPVMYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4N=C3C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The benzimidazole ring can undergo reduction reactions to form different derivatives.

    Substitution: The compound can undergo substitution reactions at the benzimidazole ring or the naphthalen-1-ylacetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole or naphthalen-1-ylacetamide derivatives.

Scientific Research Applications

N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. The hydroxyethyl group and naphthalen-1-ylacetamide moiety can also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide is unique due to its combined structural features, which provide a balance of hydrophilic and hydrophobic properties. This allows for better interaction with biological targets and improved pharmacokinetic properties compared to simpler derivatives.

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